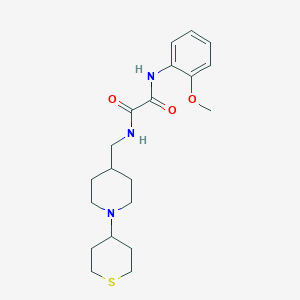
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” is a complex organic compound. It likely contains a nitrile group (-CN), which is commonly found in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” would likely involve two phenyl rings (due to the “benzyl” and “phenyl” in the name), a nitrile group, and fluorine atoms attached to the phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorinated compounds are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” would depend on its exact molecular structure. For example, 4-Fluorobenzyl Mercaptan, a related compound, is a liquid at 20 degrees Celsius and has a molecular weight of 142.19 .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile has been utilized in the synthesis of various derivatives with promising applications. One such application is in the synthesis of thiazolidin-4-one derivatives, which exhibited significant antioxidant activity (El Nezhawy et al., 2009).
Photophysical Parameters and Applications
The compound's derivatives have been studied for their spectral behavior and photophysical parameters. These studies are crucial for applications in areas like organic photoemitting diodes (Pannipara et al., 2015).
Crystal Structure Analysis
Crystal structure analysis of derivatives of this compound provides insights into their potential applications in materials science and pharmaceuticals (Sharma et al., 2014).
Biological Imaging and Radiosynthesis
Its derivatives have been explored in biological imaging and radiosynthesis, indicating potential in medical imaging and diagnostics (Garg et al., 2007).
Synthons and Spin-Labelling Studies
The compound's fluoro derivatives have been utilized as versatile synthons in spin-labelling studies, relevant in the field of biochemistry (Hankovszky et al., 1989).
Safe Electrolytes for Lithium-Ion Batteries
It has been included in studies for developing safe electrolytes for lithium-ion batteries, showcasing its potential in energy storage technologies (Liu et al., 2016).
Radiation Parameters in Medical Oncology
Research on the radiation parameters of its derivatives may have implications for medical oncology, especially in the development of anti-cancer drugs (Gedik et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N/c17-15-5-1-12(2-6-15)9-14(11-19)10-13-3-7-16(18)8-4-13/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQPFWRUHCUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2445409.png)
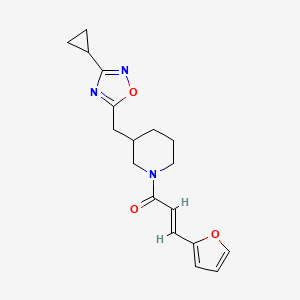
![N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2445412.png)
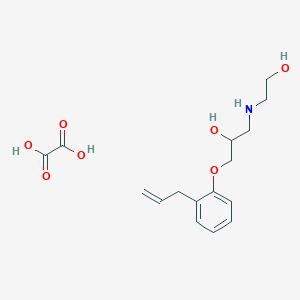
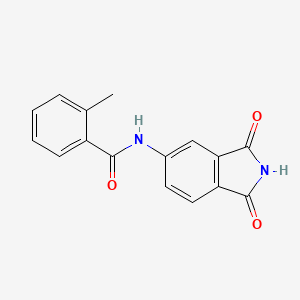
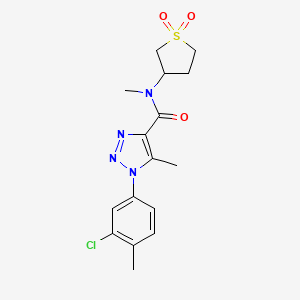
![4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2445420.png)
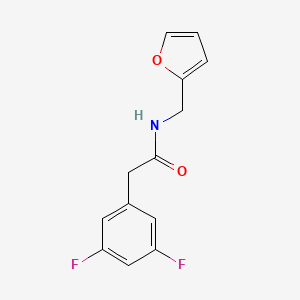
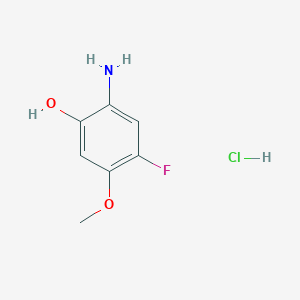
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)
![2-(4-Chlorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2445427.png)
![Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2445428.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2445430.png)
